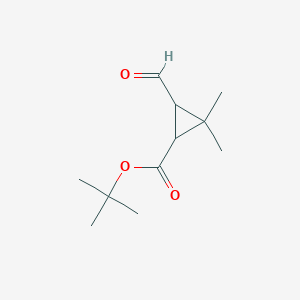
N-(4-nitrophenyl)-3-(2-(o-tolyloxy)acetamido)benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar benzofuran and nitrophenyl compounds often involves multi-step organic reactions, including nitration, acylation, and cyclocondensation processes. For example, the synthesis of related benzamide derivatives involves starting from corresponding carboxylic acids, followed by condensation and cyclization reactions to introduce the benzofuran moiety and nitrophenyl groups (Ertan et al., 2007).
Molecular Structure Analysis
The molecular structure of similar compounds is characterized using spectroscopy and crystallography techniques. For instance, the crystal structure of 2-Nitro-N-(4-nitrophenyl)benzamide was determined through single-crystal X-ray diffraction, revealing specific orientations of nitro groups and aromatic rings, indicative of the structural features that might be present in N-(4-nitrophenyl)-3-(2-(o-tolyloxy)acetamido)benzofuran-2-carboxamide (Saeed et al., 2008).
Chemical Reactions and Properties
Chemical reactions involving similar compounds often include functional group transformations such as nitration, reduction, and acetylation. These reactions modify the chemical and physical properties, influencing their biological activity and solubility (Kawase et al., 1971).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystallinity, can be influenced by their molecular structure. For example, the presence of nitro groups and the benzofuran ring system typically affect the compound's solubility in various solvents and its melting point (A. Vavasori et al., 2023).
Chemical Properties Analysis
The chemical properties, such as reactivity towards nucleophiles or electrophiles and stability under various conditions, are crucial for understanding the compound's behavior in chemical reactions and biological systems. The nitrophenyl and benzofuran moieties contribute to the compound's electrophilic and nucleophilic properties, affecting its reactivity and potential as a precursor for further chemical modifications (Thalluri et al., 2014).
Applications De Recherche Scientifique
Synthesis and Fluorescent Properties
- A study conducted by Rangnekar and Shenoy (1987) explored the synthesis of various derivatives, including those related to benzofuran, and studied their fluorescent properties. These compounds were applied as fluorescent whiteners on polyester fibers with satisfactory results (Rangnekar & Shenoy, 1987).
Antibacterial Applications
- Idrees et al. (2020) synthesized a series of benzofuran-2-yl derivatives and evaluated their in vitro antibacterial activity against pathogenic bacteria like S. aureus and E. coli. This research highlights the potential antimicrobial applications of such compounds (Idrees et al., 2020).
Antidiabetic Potential
- Research by Lalpara et al. (2021) focused on synthesizing N-substituted derivatives with a benzofuran-2-carboxamide structure and evaluating their in vitro antidiabetic activity. The study contributes to understanding the potential therapeutic applications of these compounds in diabetes management (Lalpara et al., 2021).
Fluorescent Chemosensor Development
- A recent study by Madhu et al. (2022) developed a benzofuran-based chemosensor for the selective detection of Fe3+ ions. This research emphasizes the role of benzofuran derivatives in crafting sensitive and selective chemosensors (Madhu et al., 2022).
Molecular Docking and Anti-inflammatory Drug Design
- Al-Ostoot et al. (2020) synthesized an indole acetamide derivative and conducted molecular docking studies for its potential as an anti-inflammatory drug. This research indicates the significance of such compounds in drug development and molecular interaction studies (Al-Ostoot et al., 2020).
Propriétés
IUPAC Name |
3-[[2-(2-methylphenoxy)acetyl]amino]-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O6/c1-15-6-2-4-8-19(15)32-14-21(28)26-22-18-7-3-5-9-20(18)33-23(22)24(29)25-16-10-12-17(13-11-16)27(30)31/h2-13H,14H2,1H3,(H,25,29)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXDNBUOUKYMMAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-nitrophenyl)-3-(2-(o-tolyloxy)acetamido)benzofuran-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl (1S,4aS,5R,7S)-7-acetyloxy-5-hydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate](/img/no-structure.png)

![N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylbenzamide](/img/structure/B2493736.png)

![N-(5-chloro-2-methoxyphenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2493741.png)


![4,5-Dimethyl-6-[5-(oxane-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine](/img/structure/B2493745.png)


